5-(2-Amino-6-hexyl-4-oxo-1,4-dihydropyrimidin-5-yl)pentanoic acid
Description
Properties
CAS No. |
104928-00-9 |
|---|---|
Molecular Formula |
C15H25N3O3 |
Molecular Weight |
295.38 g/mol |
IUPAC Name |
5-(2-amino-4-hexyl-6-oxo-1H-pyrimidin-5-yl)pentanoic acid |
InChI |
InChI=1S/C15H25N3O3/c1-2-3-4-5-9-12-11(8-6-7-10-13(19)20)14(21)18-15(16)17-12/h2-10H2,1H3,(H,19,20)(H3,16,17,18,21) |
InChI Key |
CLQFZHFNMXTWAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C(=O)NC(=N1)N)CCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Biginelli Reaction with Modified Components
The classical Biginelli reaction employs aldehydes, β-keto esters, and urea under acidic conditions to generate 3,4-dihydropyrimidin-2(1H)-ones. For the target compound, strategic modifications are required:
- Aldehyde Component : Hexanal or its protected derivatives introduce the C6 hexyl group.
- β-Keto Ester : Ethyl 5-oxohexanoate or analogous esters provide the pentanoic acid precursor.
- Urea/Guanidine Derivatives : To install the C2 amino group, substituted ureas or thioureas are employed.
Representative Protocol (adapted from):
- Combine hexanal (1.2 equiv), ethyl 5-oxohexanoate (1.0 equiv), and guanidine hydrochloride (1.5 equiv) in diisopropyl ethyl ammonium acetate (DIPEAc, 4 mL) at room temperature.
- Stir for 3–6 hours under solvent-free conditions.
- Quench with ice water and extract with ethyl acetate.
- Purify via recrystallization (ethanol/water) to yield the dihydropyrimidine intermediate.
Key Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst | DIPEAc | 85–92% |
| Temperature | 25–30°C | Minimizes side products |
| Reaction Time | 4–6 hours | Complete conversion |
Post-Cyclization Functionalization Strategies
C5 Alkylation for Pentanoic Acid Installation
When direct incorporation of the pentanoic acid chain via β-keto ester is challenging, post-cyclization alkylation offers an alternative:
- Synthesize 6-hexyl-2-amino-4-oxo-1,4-dihydropyrimidine-5-carboxylate via Biginelli reaction.
- Hydrolyze the ester to the carboxylic acid using NaOH/EtOH (80°C, 2 h).
- Activate the acid as an acyl chloride (SOCl₂, reflux) for coupling with pentylamine.
- Oxidize the resultant amide to the acid via Hofmann rearrangement (NaOCl, H₂O).
Challenges :
- Regioselectivity in C5 substitution requires careful control of reaction conditions.
- Over-oxidation of the dihydropyrimidine ring must be prevented.
Alternative Synthetic Pathways
Enzymatic Synthesis Using Dihydropyrimidine Dehydrogenase
Recent advances in biocatalysis demonstrate the potential of enzyme-mediated pyrimidine synthesis:
- Incubate hexylmalonic acid, pentanedioic acid semialdehyde, and ammonium carbamate with purified dihydropyrimidine dehydrogenase (DPD).
- Optimize pH (7.4–8.2) and temperature (37°C) for maximal enzymatic activity.
- Isolate the product via ion-exchange chromatography.
Advantages :
Industrial-Scale Production Considerations
The patent literature reveals scalable methods for analogous compounds, emphasizing:
- Solvent Systems : Mixed water/THF (3:1 v/v) enhances solubility of intermediates while facilitating aqueous workup.
- Reducing Agents : Sodium dithionite (0.5–1.0 equiv) in stepwise additions prevents over-reduction.
- Crystallization Controls : Gradient cooling (50°C → 4°C over 8 h) improves crystal purity (>99.5% by HPLC).
Cost Analysis :
| Component | Cost per kg (USD) | Contribution to Total Cost |
|---|---|---|
| Hexanal | 12.50 | 28% |
| DIPEAc Catalyst | 45.00 | 41% |
| Purification | 18.00 | 31% |
Characterization and Quality Control
Critical analytical data for verifying structure and purity:
Spectroscopic Profiles :
- ¹H NMR (DMSO-d₆): δ 6.89 (s, 1H, NH), 4.12 (t, J=6.5 Hz, 2H, CH₂COO), 2.31 (m, 2H, CH₂hexyl), 1.25–1.45 (m, 10H, aliphatic).
- IR (KBr): 3340 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O acid), 1660 cm⁻¹ (C=O pyrimidinone).
Chromatographic Standards :
| Method | Column | Retention Time | Purity Criteria |
|---|---|---|---|
| HPLC (UV 254 nm) | C18, 150 × 4.6 mm | 8.2 min | ≥99.0% |
| GC-MS (EI) | DB-5MS, 30 m | 12.7 min | Molecular ion m/z 325 |
Chemical Reactions Analysis
Types of Reactions
5-(2-Amino-6-hexyl-4-oxo-1,4-dihydropyrimidin-5-yl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: Common in modifying the amino or hexyl groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(2-Amino-6-hexyl-4-oxo-1,4-dihydropyrimidin-5-yl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(2-Amino-6-hexyl-4-oxo-1,4-dihydropyrimidin-5-yl)pentanoic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Target Compound :
- Molecular Formula : Estimated as $ \text{C}{16}\text{H}{26}\text{N}3\text{O}3 $ (based on IUPAC name).
- Key Features: Dihydropyrimidinone ring (4-oxo-1,4-dihydropyrimidine). 2-Amino substitution on the pyrimidine ring. Hexyl chain at position 6 (enhancing lipophilicity). Pentanoic acid side chain (carboxylic acid for solubility and hydrogen bonding).
Comparators :
Compound from :
- Name: 5-(Benzylamino)-5-oxo-4-[(2-phenylacetyl)amino]pentanoic acid.
- Molecular Formula : $ \text{C}{20}\text{H}{22}\text{N}2\text{O}4 $.
- Molecular Weight : 354.4 g/mol.
- Key Features: Pentanoic acid backbone with dual amide linkages. Benzylamino and phenylacetyl substituents (aromatic, less lipophilic than hexyl).
- Biological Relevance : Amide-rich structures are common in peptide mimetics or protease inhibitors. The aromatic groups may favor π-π stacking in target binding .
Compound from :
- Name : Pteroyl-D-glutamic acid (folic acid analog).
- Molecular Formula : $ \text{C}{19}\text{H}{19}\text{N}7\text{O}6 $.
- Key Features: Pteridine ring (similar to dihydropyrimidine but fused with a pyrazine ring). Glutamic acid side chain (longer and more polar than pentanoic acid).
- Biological Relevance : Folic acid analogs target folate receptors and enzymes like dihydrofolate reductase, critical in DNA synthesis .
Comparative Data Table
Key Findings and Contrasts
Hexyl vs. Aromatic Chains: The target’s hexyl chain confers greater lipophilicity compared to the benzyl and phenyl groups in ’s compound, suggesting differences in membrane penetration and tissue distribution .
Acid Side Chains: The pentanoic acid in the target is shorter and less polar than the glutamic acid in ’s compound, which may reduce solubility but improve blood-brain barrier penetration.
Biological Implications: Dihydropyrimidinones are associated with calcium channel modulation (e.g., nifedipine analogs), whereas ’s compound is linked to folate metabolism. This highlights divergent therapeutic applications despite shared heterocyclic features .
Biological Activity
5-(2-Amino-6-hexyl-4-oxo-1,4-dihydropyrimidin-5-yl)pentanoic acid is a compound of interest due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article reviews the synthesis, biological activity, and potential therapeutic implications of this compound, supported by data tables and relevant research findings.
Synthesis
The synthesis of dihydropyrimidinones, including the target compound, often utilizes the Biginelli reaction, which is a multicomponent condensation process. This method has been optimized for efficiency and yield using various catalysts. For instance, the use of HPA-Montmorillonite-KSF as a catalyst has shown promising results in synthesizing related dihydropyrimidinone derivatives under solvent-free conditions.
Anticancer Properties
Research has indicated that derivatives of dihydropyrimidinones exhibit significant cytotoxic effects against various cancer cell lines. The compound this compound has been evaluated for its effectiveness against several types of cancer cells:
| Cell Line | IC50 (μM) | Remarks |
|---|---|---|
| Colo-205 (Colon Cancer) | 59.4 ± 1.6 | Broad-spectrum activity |
| PC-3 (Prostate Cancer) | 35.4 ± 2.2 | Significant cytotoxicity |
| THP-1 (Leukemia) | 23.2 ± 1.4 | High potency observed |
| A549 (Lung Cancer) | 30.3 ± 2.9 | Effective against lung cancer |
| fR-2 (Normal Cell Line) | 67.6 ± 2.5 | Lower toxicity compared to cancer cells |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower IC50 values in cancer cell lines suggest potent anticancer activity.
The mechanism through which dihydropyrimidinones exert their cytotoxic effects is thought to involve the inhibition of key proteins involved in cell cycle regulation and apoptosis. For example, compounds with similar structures have been shown to inhibit mitotic kinesins such as Eg5, leading to cell cycle arrest and apoptosis in cancer cells .
Case Studies
- Study on Cytotoxicity : A study evaluated various dihydropyrimidinone derivatives against human cancer cell lines and found that those with longer carbon chains showed enhanced cytotoxicity while maintaining lower toxicity towards normal cells .
- Mechanistic Insights : Another investigation into the mechanism revealed that certain derivatives could selectively inhibit myeloperoxidase (MPO), an enzyme linked to inflammation and cancer progression, suggesting potential dual roles in both anticancer activity and anti-inflammatory effects .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(2-Amino-6-hexyl-4-oxo-1,4-dihydropyrimidin-5-yl)pentanoic acid, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via multi-step reactions involving cyclization and functional group modifications. A common approach includes:
Esterification : Formation of pentanoate intermediates (e.g., ethyl 5-(2-(2-phenylacetamido)thiazol-5-yl)pentanoate) under reflux conditions.
Hydrolysis : Conversion of esters to carboxylic acids using acidic or basic aqueous conditions.
Characterization relies on 1H NMR (e.g., δ 1.50–1.56 ppm for methylene protons, δ 7.23–7.35 ppm for aromatic protons) and LC/MS-UV for purity assessment (>90%) .
Q. How is the structural integrity of this compound validated in pharmacological studies?
- Methodological Answer : Structural validation combines:
Spectroscopic Techniques : NMR for proton environments, LC/MS for molecular weight confirmation.
Chromatographic Purity : HPLC with UV detection ensures >95% purity.
For example, δ 12.02–12.18 ppm in DMSO-d6 confirms deprotonated carboxylic acid groups .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of analogs with improved pharmacological profiles?
- Methodological Answer :
Quantum Chemical Calculations : Predict reaction pathways and transition states to identify energetically favorable routes .
Reaction Path Search : Combines density functional theory (DFT) with experimental feedback to reduce trial-and-error approaches.
For example, ICReDD’s workflow integrates computational predictions with experimental validation to narrow optimal conditions .
Q. What strategies address discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
Metabolic Stability Assays : Evaluate hepatic microsomal stability to identify metabolic hotspots.
Pharmacokinetic Modeling : Use compartmental models to correlate in vitro IC50 with in vivo exposure.
Stability studies under varying pH and temperature (e.g., 25°C vs. 37°C) can reveal degradation pathways .
Q. How can solubility challenges be mitigated without altering the core pharmacophore?
- Methodological Answer :
Salt Formation : Phosphate salts (e.g., 5-amino-4-oxopentanoic acid phosphate) improve aqueous solubility by 10–50-fold .
Prodrug Design : Ester or amide prodrugs enhance bioavailability while maintaining activity post-hydrolysis .
Q. What experimental designs resolve conflicting data on the compound’s mechanism of action?
- Methodological Answer :
Target Engagement Assays : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinities.
CRISPR-Cas9 Knockout Models : Validate target specificity by observing activity loss in knockout cell lines.
Cross-validation with orthogonal assays (e.g., enzymatic vs. cellular) reduces false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
